7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
“7-[1,1’-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a family of compounds that have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C . The 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines were obtained in 88–96% yield .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines vary depending on the specific compound. For instance, the dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Scientific Research Applications
Anti-inflammatory and Antiulcerogenic Properties
Pyrazolo[1,5-a]pyrimidines exhibit promising anti-inflammatory properties without the typical ulcerogenic side effects associated with some anti-inflammatory drugs. A notable compound in this category, 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, has demonstrated higher activity and a better therapeutic index than traditional reference drugs such as phenylbutazone and indomethacin. Remarkably, this compound also exhibits antiulcerogenic properties (Auzzi et al., 1983).
Anti-Mycobacterial Activity
Compounds within the pyrazolo[1,5-a]pyrimidine class have been identified as potent inhibitors of mycobacterial ATP synthase, showing potential for the treatment of Mycobacterium tuberculosis. Structure–activity relationship studies of these compounds underscore the significance of a 3-(4-fluoro)phenyl group along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents for enhancing the anti-mycobacterial activity. These compounds have shown potent in vitro M.tb growth inhibition while exhibiting low hERG liability and good metabolic stability, indicating their potential as therapeutic agents (Sutherland et al., 2022).
Anticancer Properties
The pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to exhibit significant inhibition on the proliferation of some cancer cell lines, indicating their potential in cancer treatment. One particular compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been highlighted for its distinct effective inhibition on cancer cell proliferation (Liu et al., 2016).
Tumor Imaging with Positron Emission Tomography
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in tumor imaging using positron emission tomography (PET). These compounds, especially those labeled with 18F, have demonstrated the ability to show increasing trends in tumor uptake over time, making them promising candidates for PET imaging in tumor diagnosis and monitoring (Xu et al., 2012).
Mechanism of Action
Target of Action
The primary target of 7-[1,1’-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound inhibits CDK2, thereby disrupting the normal cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, it disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound shows significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It also induces apoptosis within HCT cells . These results suggest that the compound could be a potent anti-cancer agent.
Future Directions
The future directions for “7-[1,1’-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their potential as CDK2 inhibitors for cancer treatment . Additionally, their tunable photophysical properties make them interesting candidates for optical applications .
Biochemical Analysis
Biochemical Properties
7-[1,1’-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins . For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . The nature of these interactions is likely due to the structural similarity of this compound to the nucleotide base pair of DNA and RNA .
Cellular Effects
In terms of cellular effects, 7-[1,1’-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has been found to exhibit cytotoxic activities against various cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, 7-[1,1’-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine exerts its effects through binding interactions with biomolecules and inhibition of enzymes . For instance, it has been found to inhibit CDK2, which could lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Given its significant cytotoxic activities, it is likely that it may have long-term effects on cellular function .
Metabolic Pathways
Given its structural similarity to the nucleotide base pair of DNA and RNA, it may interact with enzymes or cofactors involved in nucleotide metabolism .
Transport and Distribution
Given its biochemical properties, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its potential interactions with various biomolecules, it may be localized to specific compartments or organelles within the cell .
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3/c25-21-12-10-19(11-13-21)22-16-27-28-23(14-15-26-24(22)28)20-8-6-18(7-9-20)17-4-2-1-3-5-17/h1-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFYUDJMZKAME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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